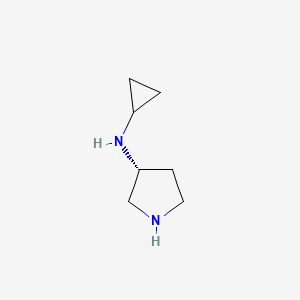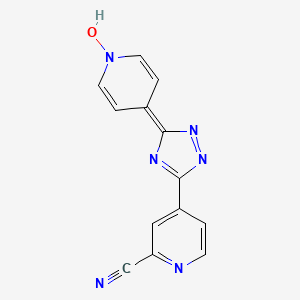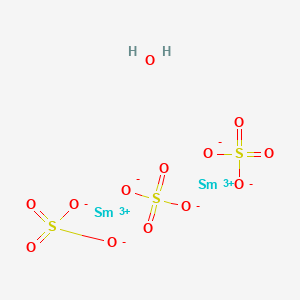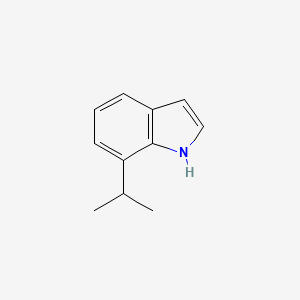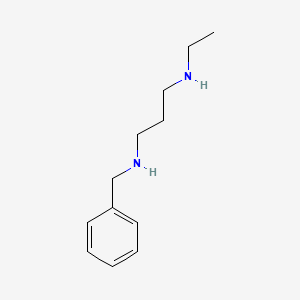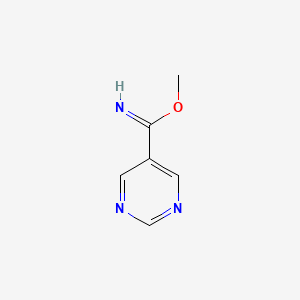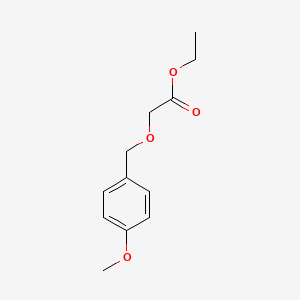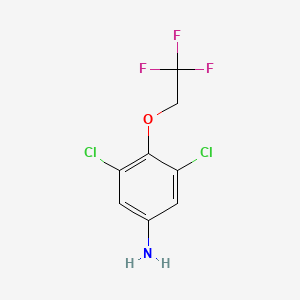
6-Iodo-4-(piperidin-1-yl)quinazoline
Descripción general
Descripción
6-Iodo-4-(piperidin-1-yl)quinazoline is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of an iodine atom at the 6th position and a piperidin-1-yl group at the 4th position of the quinazoline ring. Quinazoline derivatives are widely used in pharmaceutical and bioorganic chemistry due to their diverse biological activities.
Mecanismo De Acción
Target of Action
The primary target of 6-Iodo-4-(piperidin-1-yl)quinazoline is the phosphatidylinositol 3-kinase (PI3K) signaling pathway . This pathway plays a key regulatory role in various cellular physiological processes, including cell growth, proliferation, survival, and metabolism .
Mode of Action
This compound acts as an inhibitor of the PI3K signaling pathway . By inhibiting PI3K, it disrupts the normal functioning of this pathway, leading to changes in cell growth and proliferation .
Biochemical Pathways
The PI3K signaling pathway is the primary biochemical pathway affected by this compound . Aberrant expression of this pathway is often associated with tumorigenesis, progression, and poor prognosis . Therefore, inhibiting this pathway can have significant downstream effects on tumor growth and development .
Pharmacokinetics
The piperidine nucleus, a component of this compound, is known to be widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Result of Action
The inhibition of the PI3K signaling pathway by this compound can lead to significant molecular and cellular effects. In vitro anticancer assays have shown that similar compounds can induce cell cycle arrest at the G2/M phase and cell apoptosis . These results suggest that this compound might serve as a lead compound for the development of PI3K inhibitors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the development of new drugs to manage infectious diseases is often driven by the increasing microbial resistance to marketed therapeutic agents . Therefore, the action environment of antimicrobial agents like this compound would likely involve considerations of antibiotic resistance.
Análisis Bioquímico
Biochemical Properties
Quinazoline derivatives have been shown to interact with various enzymes and proteins
Cellular Effects
6-Iodo-4-(piperidin-1-yl)quinazoline has been associated with anticancer activity via the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway . This pathway is often associated with tumorigenesis, progression, and poor prognosis .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloroquinazoline with piperidine in the presence of a base such as potassium carbonate, followed by iodination using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of 6-Iodo-4-(piperidin-1-yl)quinazoline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-4-(piperidin-1-yl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinazoline ring can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Aplicaciones Científicas De Investigación
6-Iodo-4-(piperidin-1-yl)quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparación Con Compuestos Similares
Similar Compounds
4-(Piperidin-1-yl)quinazoline: Lacks the iodine atom but shares the piperidin-1-yl group.
6-Chloro-4-(piperidin-1-yl)quinazoline: Similar structure but with a chlorine atom instead of iodine.
4-Aminoquinazoline: Contains an amino group instead of the piperidin-1-yl group.
Uniqueness
6-Iodo-4-(piperidin-1-yl)quinazoline is unique due to the presence of both the iodine atom and the piperidin-1-yl group, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Propiedades
IUPAC Name |
6-iodo-4-piperidin-1-ylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14IN3/c14-10-4-5-12-11(8-10)13(16-9-15-12)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWZTQWKONLVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


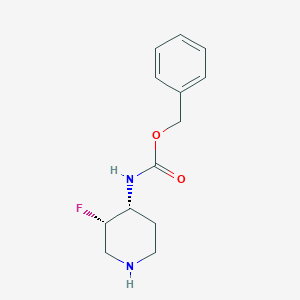
![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B3145617.png)
